1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Description
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a brominated cyclopentane derivative featuring a sulfonylamino group at the 2-position of the phenyl ring and a carboxylic acid moiety on the cyclopentane scaffold. Its molecular formula is C₁₂H₁₄BrNO₄S, with a molecular weight of 348.22 g/mol . The bromine atom introduces steric and electronic effects, influencing reactivity and binding affinity. This compound is primarily used in pharmaceutical research as a scaffold for enzyme inhibitors or receptor modulators due to its structural resemblance to bioactive amino acids and sulfonamide-based drugs .
Properties
IUPAC Name |
1-[(2-bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-9-5-1-2-6-10(9)19(17,18)14-12(11(15)16)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZFECZKTJMCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid typically involves the following steps:
Bromination: The starting material, 2-bromophenol, undergoes bromination to introduce the bromo group at the ortho position.
Sulfonylation: The brominated phenol is then treated with chlorosulfonic acid to introduce the sulfonyl group, forming 2-bromobenzenesulfonyl chloride.
Cyclization: The sulfonyl chloride reacts with cyclopentanone in the presence of a base to form the cyclopentane ring with the sulfonylamino group.
Carboxylation: Finally, the cyclopentane-sulfonylamino compound is treated with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions such as elevated temperatures and polar solvents are typically employed.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It can be employed in biological assays to investigate enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid and related cyclopentane/cycloalkane derivatives:
Key Observations:
Structural Variations: Ring Size: Cyclopropane (3-membered) and cyclobutane (4-membered) analogs (e.g., ) exhibit increased ring strain and reduced conformational flexibility compared to the cyclopentane (5-membered) core of the target compound. Substituents: Sulfonylamino groups (as in the target compound) are stronger hydrogen-bond acceptors than sulfanyl (e.g., ) or methyl groups (e.g., ), enhancing interactions with enzymes or receptors.
Electronic Effects :
- The 2-bromophenyl group in the target compound introduces ortho-substitution effects, increasing steric hindrance compared to para- or meta-substituted analogs (e.g., 3-bromophenyl in ). This may reduce metabolic degradation in vivo.
Biological Activity: Compounds with sulfonamide or urea moieties (e.g., target compound, ) are more likely to mimic natural amino acids (e.g., serine, threonine) and inhibit enzymes like proteases or kinases . Bromine-free analogs (e.g., ) may lack the halogen’s electron-withdrawing effects, altering pharmacokinetic properties such as solubility and membrane permeability.
Synthetic Accessibility :
- The target compound requires multistep synthesis involving sulfonylation, whereas simpler analogs (e.g., ) can be prepared via direct coupling or cyclization .
Biological Activity
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is an organic compound notable for its unique structure, which includes a cyclopentane ring, a carboxylic acid group, and a sulfonylamino moiety attached to a bromophenyl group. Its molecular formula is C12H14BrN1O3S, with a molecular weight of approximately 316.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting specific biological pathways.
The biological activity of this compound can be attributed to its functional groups:
- Carboxylic Acid Group : This group can engage in hydrogen bonding and ionic interactions, facilitating binding to biological targets.
- Sulfonamide Group : Known for its ability to inhibit enzyme activities, particularly in carbonic anhydrases and other related enzymes.
- Bromophenyl Moiety : The presence of the bromine atom enhances the compound's reactivity towards nucleophiles, potentially increasing its interaction with biological systems.
Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and antibacterial properties. The sulfonamide component may play a crucial role in these activities by inhibiting specific enzymatic pathways.
Anti-inflammatory Activity
A study conducted on sulfonamide derivatives demonstrated that compounds with similar structural features showed promising anti-inflammatory effects. The inhibition of COX enzymes was noted, suggesting potential therapeutic applications in treating inflammatory diseases.
Antibacterial Properties
Research into various sulfonamide compounds has indicated their effectiveness against a range of bacterial strains. In vitro studies revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, likely due to the sulfonamide's mechanism of action.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Bromocyclopentane-1-carboxylic acid | Contains a bromine atom and carboxylic acid | Lacks sulfonamide functionality |
| 4-Methylphenylsulfonylaminoacetic acid | Sulfonamide linked to acetic acid | Different functional group leading to varied reactivity |
| 2-(4-Methylphenyl)sulfonylamino-2-methylpropanoic acid | Contains a methyl group on the phenyl ring | Variability in biological activity due to substituents |
| Cyclopentane-1-carboxylic acid | Simple cyclopentane derivative without substitutions | Less complex structure, fewer potential interactions |
The presence of both the bromophenyl and sulfonamide groups in this compound distinguishes it from these similar compounds, providing unique reactivity profiles and potential biological activities that warrant further investigation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?
- Synthesis Strategy : A multi-step approach is typically employed, starting with cyclopentanecarboxylic acid derivatives. The sulfonylamino group can be introduced via sulfonylation using 2-bromobenzenesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) must be tailored. For example, dichloromethane or THF at 0–25°C for 4–12 hours ensures controlled reactivity. Monitoring via TLC or HPLC is critical to minimize side reactions like over-sulfonylation .
Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound’s structural and electronic properties?
- Structural Elucidation :
- NMR : H and C NMR identify substituent positions (e.g., sulfonylamino and bromophenyl groups). The cyclopentane ring’s protons appear as multiplet clusters (δ 1.5–2.5 ppm), while the aromatic protons resonate at δ 7.2–8.0 ppm .
- IR Spectroscopy : Confirm the carboxylic acid (-COOH, ~1700 cm) and sulfonamide (-SONH-, ~1350 and 1150 cm) functionalities .
Q. What purification techniques are effective for isolating high-purity samples of this compound?
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonamide byproducts. For polar impurities, flash chromatography with dichloromethane/methanol (95:5) is effective .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate this compound’s enzyme inhibition potential?
- Methodology :
- Analog Synthesis : Modify the bromophenyl or sulfonylamino group to assess steric/electronic effects (e.g., replace Br with Cl or CF) .
- Enzyme Assays : Test inhibitory activity against serine hydrolases or proteases via fluorometric assays. IC values correlate with substituent electronegativity, where bromine enhances binding affinity compared to smaller halogens .
Q. What computational approaches predict the compound’s binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase). The sulfonamide group coordinates Zn in the catalytic site, while the bromophenyl moiety engages in hydrophobic contacts .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability. Key hydrogen bonds (e.g., between -COOH and Arg residue) are quantified via RMSD plots .
Q. How can discrepancies in reported physicochemical data (e.g., melting point, solubility) be resolved experimentally?
- Validation Protocols :
- DSC Analysis : Determine melting point via differential scanning calorimetry (heating rate: 10°C/min). Reported values (e.g., 160–164°C for analogous compounds) should align with observed endotherms .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. Compare with published data to identify outliers caused by polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
